(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone
Description
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a piperidine ring, and a tert-butylthio substituent
Properties
IUPAC Name |
(3-bromophenyl)-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNOS/c1-17(2,3)21-12-15-9-4-5-10-19(15)16(20)13-7-6-8-14(18)11-13/h6-8,11,15H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWJMCTQPWVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the tert-Butylthio Group: The tert-butylthio group is attached through a nucleophilic substitution reaction, using tert-butylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as thiols and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the piperidine ring may interact with receptor sites. The tert-butylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Methylphenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Biological Activity
The compound (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylthio group and a bromophenyl moiety , which contributes to its lipophilicity and potential interaction with various biological targets. The structural formula can be represented as follows:
The biological activity of this compound is believed to be mediated through its interaction with specific receptors or enzymes. The piperidine structure enhances binding affinity, while the bromophenyl group may influence the compound's pharmacokinetic properties, such as absorption and distribution in biological systems.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar piperidine compounds exhibit significant antibacterial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Some studies have reported that piperidine derivatives can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing behaviors related to anxiety and depression.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of neurotransmitter activity |
Case Study 1: Antimicrobial Screening
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed an inhibition zone comparable to standard antibiotics, indicating its potential as a therapeutic agent against infections.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting that it may activate apoptotic pathways.
Case Study 3: Neuropharmacological Assessment
Behavioral studies on animal models indicated that the compound could reduce anxiety-like behaviors. This effect was assessed using standard tests such as the elevated plus maze, where treated animals exhibited increased time spent in open arms compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
